3-Amino-3-methylpent-4-enoic acid
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Overview
Description
3-Amino-3-methylpent-4-enoic acid is an organic compound with the molecular formula C6H11NO2 It is a derivative of pentenoic acid, featuring an amino group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobut-1-yne with ammonia, followed by hydrogenation to introduce the amino group. The reaction conditions typically include the use of a palladium catalyst and hydrogen gas under pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylpent-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylpent-4-enoic acid or 3-methylpent-4-enone.
Reduction: Formation of 3-amino-3-methylpentane.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl compounds.
Scientific Research Applications
3-Amino-3-methylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the structure allows for potential interactions with unsaturated sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-methylpentanoic acid: Lacks the double bond present in 3-Amino-3-methylpent-4-enoic acid.
3-Amino-4-methylpent-2-enoic acid: Has a different position of the double bond and methyl group.
3-Amino-3-methylbutanoic acid: Shorter carbon chain and lacks the double bond.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-3-methylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(2,7)4-5(8)9/h3H,1,4,7H2,2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVVVDYASSREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C=C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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